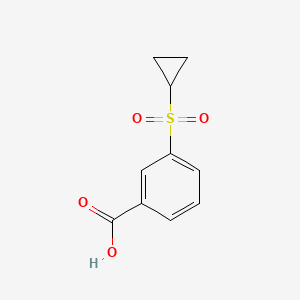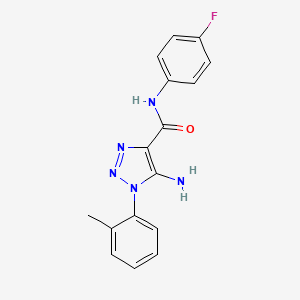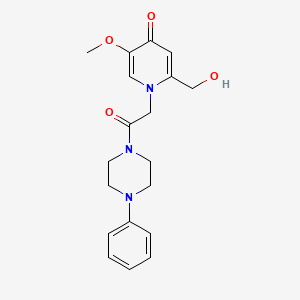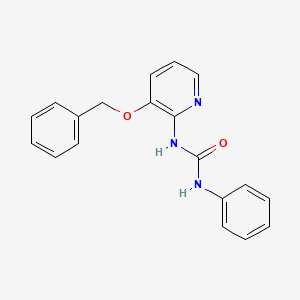
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea is a chemical compound that has been widely researched in the field of medicinal chemistry due to its potential pharmacological properties. This compound is also known as BPU and has been found to exhibit promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Chemical Interactions and Molecular Synthesis
Association and Complex Formation
Research by Ośmiałowski et al. (2013) studied the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, focusing on the substituent effect on complexation. This study is crucial for understanding how 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea might interact with other molecules through hydrogen bonding and electronic repulsions, highlighting its potential for creating new chemical complexes (Ośmiałowski et al., 2013).
Synthesis and Structural Characterization
Clayden and Hennecke (2008) discussed the alpha-pyridylation of chiral amines via urea coupling, lithiation, and rearrangement, which could be applied to synthesize derivatives of 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea. This method highlights a pathway for modifying the chemical structure to enhance its biological activity or solubility (Clayden & Hennecke, 2008).
Potential Pharmaceutical Applications
Cytotoxic Activity and Anticancer Potential
Purwanto et al. (2020) synthesized N-(phenylcarbamoyl)benzamide, a derivative closely related to 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea, demonstrating higher cytotoxic effects on HeLa cell lines compared to hydroxyurea. This suggests that modifications of the urea moiety can lead to compounds with promising anticancer activities (Purwanto et al., 2020).
Anion Sensing Capabilities
Wu et al. (2007) developed anion sensors based on the structure similar to 1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea, capable of excited-state intramolecular proton transfer (ESIPT). These compounds have potential applications in detecting environmental pollutants and biological analytes, demonstrating the versatility of urea derivatives in sensor technologies (Wu et al., 2007).
Propiedades
IUPAC Name |
1-phenyl-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(21-16-10-5-2-6-11-16)22-18-17(12-7-13-20-18)24-14-15-8-3-1-4-9-15/h1-13H,14H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMAQSZJDBKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Benzyloxy-2-pyridyl)-3-phenyl-urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


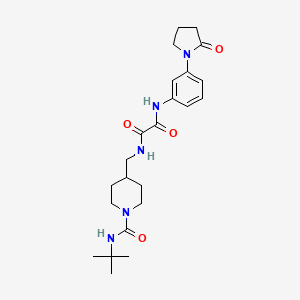
![2-[[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921543.png)
![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)
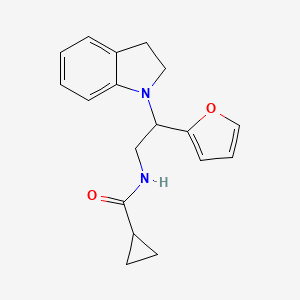
![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)
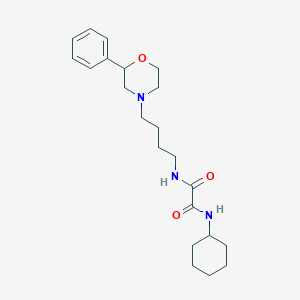


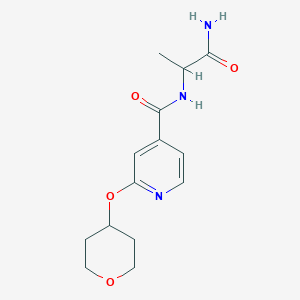
![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2921554.png)
